Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

Catalog No.
S13236502
CAS No.
83712-00-9
M.F
C20H37NO4
M. Wt
355.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-pip...

CAS Number

83712-00-9

Product Name

Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

IUPAC Name

10-oxo-10-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxydecanoic acid

Molecular Formula

C20H37NO4

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C20H37NO4/c1-19(2)14-16(15-20(3,4)21(19)5)25-18(24)13-11-9-7-6-8-10-12-17(22)23/h16H,6-15H2,1-5H3,(H,22,23)

InChI Key

XDDLRVYDQACVBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)O)C

Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, also known as decanedioic acid monoester of 1,2,2,6,6-pentamethyl-4-piperidine, is a chemical compound with the molecular formula C20H37NO4C_{20}H_{37}NO_{4}. It is characterized by its structure which includes a decanedioic acid moiety connected to a piperidine derivative. This compound is part of a class of chemicals known as hindered amine light stabilizers (HALS), which are commonly used in various industrial applications to enhance the durability and longevity of materials exposed to ultraviolet light.

The primary reaction involving decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is esterification. This reaction occurs when decanedioic acid reacts with 1,2,2,6,6-pentamethyl-4-piperidine in the presence of an acid catalyst to form the ester. The general reaction can be represented as follows:

Decanedioic Acid+1 2 2 6 6 Pentamethyl 4 PiperidineAcid CatalystDecanedioic Acid Mono 1 2 2 6 6 Pentamethyl 4 Piperidinyl Ester\text{Decanedioic Acid}+\text{1 2 2 6 6 Pentamethyl 4 Piperidine}\xrightarrow{\text{Acid Catalyst}}\text{Decanedioic Acid Mono 1 2 2 6 6 Pentamethyl 4 Piperidinyl Ester}

This reaction typically results in the release of water and forms the ester linkage characteristic of this compound.

Research indicates that decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester exhibits low acute toxicity. Studies have shown that the median lethal dose (LD50) for this compound ranges from 2369 to 3920 mg/kg body weight in rats . While it does not pose significant risks to human health at current exposure levels according to Canadian assessments , its environmental persistence and potential bioaccumulation have raised concerns regarding its ecological impact.

The synthesis of decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester typically involves the following steps:

  • Esterification: Reacting decanedioic acid with 1,2,2,6,6-pentamethyl-4-piperidine under acidic conditions.
    • Reagents: Decanedioic acid and 1,2,2,6,6-pentamethyl-4-piperidine.
    • Catalyst: An acid catalyst such as sulfuric acid may be used to facilitate the reaction.

This method allows for the formation of the desired monoester product while minimizing by-products.

Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is primarily utilized in:

  • Paints and Coatings: It serves as an additive to enhance the durability of automotive paints and coatings against ultraviolet degradation.
  • Plastics: The compound is incorporated into plastic formulations to improve resistance to environmental stressors.
  • Stain Products: Used in waterborne stains to protect surfaces from fading and degradation due to sunlight exposure .

Several compounds share structural similarities with decanedioic acid mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester. Below is a comparison highlighting their unique features:

Compound NameCAS NumberKey Features
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate52829-07-9A bis ester variant that provides enhanced stability and UV protection.
Sebacic acid methyl 1,2,2,6,6-pentamethyl-4-piperidinyl esterNot availableA methylated version that may exhibit different solubility characteristics.
Bis(1-oxyoctyloxy-2,2-dimethyl-4-piperidyl) sebacate129757-67-1Another bis derivative with potential applications in coatings and plastics.

Uniqueness

Decanedioic acid mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is unique due to its monoester structure which may offer specific advantages in terms of solubility and compatibility with various matrices compared to its bis counterparts. Its application in consumer products like automotive coatings underscores its functional importance while maintaining a favorable safety profile at typical exposure levels.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

355.27225866 g/mol

Monoisotopic Mass

355.27225866 g/mol

Heavy Atom Count

25

General Manufacturing Information

Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester: INACTIVE

Dates

Last modified: 08-10-2024

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